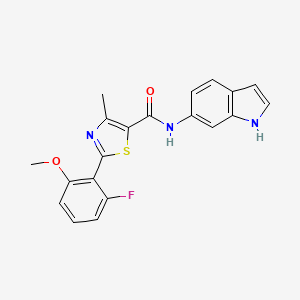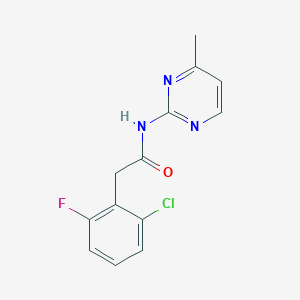
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method provides a versatile route to flavones and flavanones, depending on the oxidants and additives used.
Industrial Production Methods
Industrial production of this compound may involve the use of supercritical CO2 fluid extraction methods, which are efficient and environmentally friendly . Optimal conditions, such as 200 bar of CO2 and 50°C, are used for the isolation of similar flavonoid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Alkylation and acylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated flavonoid derivatives.
Aplicaciones Científicas De Investigación
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities, particularly in colorectal carcinoma cells.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Anticancer Activity: Induces apoptosis in cancer cells by activating the mitochondrial apoptosis pathway and downregulating anti-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-hydroxy-7-methoxyflavone: Known for its antioxidant and anticancer properties.
7-hydroxy-5-methoxyisoflavone: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one is unique due to its pentyloxy group, which enhances its lipophilicity and potentially improves its bioavailability compared to other similar flavonoids .
Propiedades
Fórmula molecular |
C20H20O4 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-hydroxy-7-pentoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-2-3-7-10-23-15-11-16(21)20-17(22)13-18(24-19(20)12-15)14-8-5-4-6-9-14/h4-6,8-9,11-13,21H,2-3,7,10H2,1H3 |
Clave InChI |
QLOOMVWBCLMSJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14959245.png)
![3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14959255.png)
![methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959274.png)

![1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14959282.png)
![2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14959289.png)

![5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14959303.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14959311.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959318.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)
![3-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14959327.png)
![N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B14959333.png)
